[2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Description
The compound [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone features a pyrazole core substituted with a methyl group at position 3 and a trifluoromethyl group at position 3. This pyrazole moiety is linked to a thiazole ring at position 2, which is further functionalized with a morpholine-4-ylmethanone group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety likely improves solubility in polar solvents.
Properties
IUPAC Name |
[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-8-6-10(13(14,15)16)20(18-8)12-17-9(7-23-12)11(21)19-2-4-22-5-3-19/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTXTDLZFPVDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this molecule is a derivative of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that pyrazole derivatives can interact with various targets to exert their effects. For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely depending on their specific chemical structure.
Biological Activity
The compound [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone, also known by its CAS number 345637-71-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article compiles and analyzes various studies that evaluate the biological efficacy of this compound.
Chemical Structure and Properties
This compound features a complex structure comprising a pyrazole ring, a thiazole moiety, and a morpholine group. Its molecular formula is C12H12F3N5OS, with a molecular weight of approximately 345.32 g/mol. The trifluoromethyl group is significant for enhancing the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties . A study assessed various 1H-pyrazoles, including those similar to the target compound, against a range of bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 150 | Moderate |
| Escherichia coli | >300 | Poor |
| Pseudomonas aeruginosa | >300 | Poor |
| Candida albicans | >200 | Poor |
The results indicated that while some compounds showed moderate inhibition against Gram-positive bacteria like S. aureus, they were less effective against Gram-negative bacteria and fungi .
Anti-inflammatory Potential
In addition to antimicrobial properties, compounds with similar structures have been evaluated for their anti-inflammatory effects . A related study indicated that thiazole-based compounds could inhibit pro-inflammatory cytokines in vitro. The mechanism is believed to involve the modulation of NF-kB pathways, which are critical in inflammatory responses .
Case Studies and Experimental Findings
- Study on Pyrazole Derivatives : A comprehensive study explored the synthesis of various pyrazole-thiazole derivatives and their biological activities. Among these, the compound exhibited significant antibacterial activity against MRSA strains but showed limited efficacy against other tested pathogens .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory potential of similar compounds. Results suggested that these compounds could reduce edema in paw inflammation models, indicating a promising avenue for therapeutic applications .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may act as an allosteric modulator at specific receptor sites, enhancing or inhibiting receptor activity depending on the context .
Comparison with Similar Compounds
Pyrazole-Thiazole/Thiophene Hybrids
- Structure: 5-Amino-3-hydroxypyrazole linked to a thiophene ring substituted with cyano/ester groups.
- Key Differences: Replaces thiazole with thiophene and lacks the morpholine group. The cyano/ester substituents may reduce solubility compared to the trifluoromethyl-morpholine system in the target compound.
- Synthesis: Uses 1,4-dioxane and triethylamine with malononitrile or ethyl cyanoacetate .
- Structure : Thiazole cores with chlorophenyl/fluorophenyl groups and triazole-pyrazole substituents.
- Key Differences : Incorporates triazole and dihydropyrazole rings instead of a simple pyrazole. Fluorophenyl groups may mimic the electron-withdrawing effects of trifluoromethyl but lack its steric bulk .
Morpholine-Containing Analogues
- Structure: Thiophene-linked pyrazolo[3,4-d]pyrimidine with a morpholinomethyl group.
- Key Differences: Chromenone scaffold replaces thiazole, and the morpholine is attached via a methylene bridge. This may alter bioavailability compared to the direct methanone linkage in the target compound .
Benzothiazole-Pyrazolone Derivatives
- Structure : Benzothiazole fused with pyrazolone and allyl/phenyl groups.
- Key Differences: Benzothiazole’s extended aromatic system vs. thiazole in the target compound. The pyrazolone ring introduces keto-enol tautomerism, absent in the target’s pyrazole .
Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone, and what intermediates are critical?
- Methodology : The compound can be synthesized via sequential acylation and heterocyclic coupling. For example, pyrazole-thiazole intermediates (e.g., 3-methyl-5-trifluoromethylpyrazole) may be synthesized through chlorination of hydroxyl precursors (as in zolazepam intermediates ), followed by thiazole ring formation using diethyl oxalate in toluene under sodium hydride catalysis . Key intermediates include 1,3-dimethyl-5-pyrazolone and morpholine-derived carbonyl precursors.
- Validation : Confirm intermediate structures via / NMR and GC-MS to detect side products (e.g., over-chlorinated byproducts) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Techniques : Use NMR to verify pyrazole-thiazole connectivity and NMR for trifluoromethyl group confirmation. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm) and morpholine C-O-C vibrations (~1100 cm) .
- Data Contradictions : Discrepancies in NMR integration ratios may arise from rotational isomerism in the morpholine ring. Use variable-temperature NMR or X-ray crystallography (as in triazol-thiadiazole analogs ) to resolve ambiguity.
Q. How can researchers develop a validated HPLC method for quantifying this compound in reaction mixtures?
- Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column (C18, 5 µm) to separate the target compound from pyrazole and thiazole precursors. Calibrate using standards with ≥98% purity .
- Challenges : Trifluoromethyl groups may cause peak tailing; adding ion-pairing agents (e.g., ammonium acetate) improves resolution .
Advanced Research Questions
Q. What strategies minimize side reactions during the acylation of pyrazole-thiazole intermediates?
- Optimization : Use controlled stoichiometry (1:1.05 molar ratio of pyrazole to acyl chloride) and low-temperature (-10°C) conditions to suppress over-acylation. Monitor reaction progress via in-situ FTIR for carbonyl intermediate detection .
- Side Products : Characterize dimeric byproducts (e.g., bis-acylated pyrazoles) via high-resolution MS and column chromatography .
Q. How can molecular docking predict the biological activity of this compound, and what experimental validation is required?
- In Silico Approach : Dock the compound into target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to active-site residues (e.g., His310) and hydrophobic interactions with the trifluoromethyl group .
- Validation : Test antifungal activity in vitro against Candida albicans using broth microdilution assays (MIC values). Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- Design : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 24, 48, and 72 hours, quantifying degradation via LC-MS/MS .
- Analysis : Identify hydrolytic degradation products (e.g., morpholine ring-opened derivatives) and assess their cytotoxicity in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
